Cas no 943994-02-3 (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one structure
943994-02-3 structure
Product Name:6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No:943994-02-3
MF:C14H18BNO4
MW:275.108024120331
MDL:MFCD12755796
CID:796889
PubChem ID:46856474
Update Time:2025-09-27

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 2H-1,4-Benzoxazin-3(4H)-one, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
    • SWK-01846 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2H-BENZO[B][1,4]OXAZIN-3(4H)-O
    • 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester
    • 3-Oxo-2H,4H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
    • ZXOSNHPLTJAXSA-UHFFFAOYSA-N
    • FCH2806445
    • SY105516
    • AM8
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one (ACI)
    • (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester
    • AM804586
    • FT-0652095
    • 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester
    • 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • 6-(4455-Tetramethyl-132-dioxaborolan-2-yl)-2H-benzo[b][14]oxazin-3(4H)-one
    • MFCD12755796
    • 943994-02-3
    • PB43923
    • SCHEMBL426743
    • DTXSID50676870
    • CS-W022428
    • EN300-7389725
    • Z1741981097
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[1,4]oxazin-3(4H)-one
    • DS-12795
    • AKOS005264149
    • DB-012285
    • 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,4-DIHYDRO-1,4-BENZOXAZIN-3-ONE
    • MDL: MFCD12755796
    • Inchi: 1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)16-12(17)8-18-11/h5-7H,8H2,1-4H3,(H,16,17)
    • InChI Key: ZXOSNHPLTJAXSA-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C3C(=C2)NC(CO3)=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 275.13300
  • Monoisotopic Mass: 275.133
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.8

Experimental Properties

  • Density: 1.2
  • Boiling Point: 441.1℃ at 760 mmHg
  • Flash Point: 441.1 °C at 760 mmHg
  • Refractive Index: 1.542
  • PSA: 56.79000
  • LogP: 1.45470

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019094342-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95%
1g
$241.50 2023-08-31
Alichem
A019094342-5g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95%
5g
$710.70 2023-08-31
Chemenu
CM132266-100mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95 %
100mg
$56 2021-08-05
Chemenu
CM132266-250mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95 %
250mg
$90 2021-08-05
Chemenu
CM132266-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95 %
1g
$225 2021-08-05
Chemenu
CM132266-5g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95 %
5g
$690 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10490-250mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95%
250mg
¥164.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10490-100mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95%
100mg
¥111.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10490-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95%
1g
¥562.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10490-5g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
943994-02-3 95%
5g
¥2801.0 2023-09-06

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → reflux
Reference
Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, rt → 100 °C
Reference
Novel heterocyclic derivatives useful as SHP2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → reflux
Reference
2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 90 °C
Reference
Pyridinones as antifibrotic agents and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 90 °C
Reference
Preparation of anti-fibrotic pyridinones
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → 100 °C
Reference
Preparation of 4,5-dihydro-1H-pyrazole compounds as mineralocorticoid receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 80 - 90 °C
Reference
Design, Synthesis and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure
Deshmukh, Mahesh S.; Jain, Nidhi, ACS Medicinal Chemistry Letters, 2017, 8(11), 1153-1158

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, 100 °C
Reference
Azabicyclyloxyalkylpyrrolidinone derivatives as Syk inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 85 °C
Reference
Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds
, World Intellectual Property Organization, , ,

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Raw materials

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Preparation Products

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:943994-02-3)6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Order Number:A11073
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:48
Price ($):531.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:943994-02-3)6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Order Number:sfd13891
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:943994-02-3)6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
A11073
Purity:99%
Quantity:5g
Price ($):531.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:943994-02-3)6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
sfd13891
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email